

# Application Notes and Protocols: 5-(Phenylazo)salicylic Acid as an Impurity in Mesalazine

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## Compound of Interest

Compound Name: **5-(Phenylazo)salicylic acid**

Cat. No.: **B117827**

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## Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.<sup>[1][2]</sup> The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of mesalazine, various impurities can arise.<sup>[1]</sup> One such process-related impurity is **5-(phenylazo)salicylic acid**, designated as Impurity I in the European Pharmacopoeia.<sup>[3]</sup> This document provides detailed application notes on the significance of this impurity, its toxicological profile, and protocols for its detection and quantification.

## Chemical and Physical Properties

**5-(Phenylazo)salicylic acid** is an azo compound with the following key characteristics:

Property	Value	Source(s)
Chemical Name	2-hydroxy-5-(phenyldiazenyl)benzoic acid	[3][4]
Synonyms	Phenylazosalicylic Acid, Mesalazine Impurity I	[3][5]
CAS Number	3147-53-3	[4][6]
Molecular Formula	C13H10N2O3	[4]
Molecular Weight	242.23 g/mol	[4]
Appearance	Brown Solid	[5]
Melting Point	220.5 °C	[6]
Solubility	Slightly soluble in acetone, aqueous base, and methanol.	[7]
Storage	2-8°C, protected from light.	[5][7]

## Formation and Significance

**5-(Phenylazo)salicylic acid** is primarily formed as an intermediate or byproduct during the synthesis of mesalazine when the "phenylazo salicylic acid reduction method" is employed.[8][9] This common industrial synthesis route involves the coupling of a diazonium salt with salicylic acid to form the azo compound, which is then reduced to yield 5-aminosalicylic acid.[9] Incomplete reduction or side reactions can lead to the presence of residual **5-(phenylazo)salicylic acid** in the final drug substance.

The presence of this impurity is an indicator of the manufacturing process control. As a specified impurity in the European Pharmacopoeia, its levels are strictly monitored to ensure the quality, safety, and consistency of mesalazine products.[3]

## Toxicological Summary

While specific comprehensive toxicological studies on **5-(phenylazo)salicylic acid** are not extensively available in the public domain, a risk assessment can be inferred from its chemical

class and available data.

GHS Classification: According to the aggregated GHS information from the ECHA C&L Inventory, **5-(phenylazo)salicylic acid** is classified as:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
- Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]

The structural alerts from the azo group and the salicylic acid moiety warrant careful consideration. Azo compounds can potentially be metabolized to aromatic amines, some of which are known to be carcinogenic. Salicylates, in high doses, can cause various adverse effects.[5] Given these factors, controlling the level of this impurity to the lowest reasonably achievable level is a critical aspect of drug safety.

Toxicity Data	Value	Source(s)
GHS Hazard Statements	H302: Harmful if swallowed H319: Causes serious eye irritation	[4]

## Regulatory Context

The European Pharmacopoeia (EP) lists **5-(phenylazo)salicylic acid** as "Mesalazine Impurity I".[3] While the specific limit for this impurity is detailed within the official monograph, it is crucial for manufacturers to adhere to these limits to ensure compliance and patient safety. The United States Pharmacopeia (USP) also has a monograph for Mesalamine Delayed-Release Tablets which outlines tests for various impurities.[10]

## Experimental Protocols

### Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the detection and quantification of **5-(phenylazo)salicylic acid** in mesalazine. This method is based on principles outlined in various pharmacopoeial and literature methods for mesalazine impurity profiling.[1][2][11]

Objective: To develop a robust, specific, and accurate HPLC method for the determination of **5-(phenylazo)salicylic acid** in mesalazine drug substance.

#### Materials and Reagents:

- Mesalazine Reference Standard (CRS)
- **5-(Phenylazo)salicylic acid** Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)
- Potassium dihydrogen phosphate (AR grade)
- Sodium hydroxide (AR grade)
- Water (HPLC grade)

#### Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Xterra ODS)
Mobile Phase	Phosphate buffer pH 6.8 : Methanol (60:40, v/v)
Flow Rate	1.2 mL/min
Column Temperature	Ambient (or controlled at 35 °C for better reproducibility)
Detection Wavelength	235 nm
Injection Volume	20 µL
Run Time	Approximately 10 minutes

### Preparation of Solutions:

- Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to obtain a desired molarity (e.g., 0.05 M). Adjust the pH to 6.8 with a sodium hydroxide solution.
- Mobile Phase: Mix the prepared phosphate buffer and methanol in a 60:40 ratio. Filter through a 0.45  $\mu$ m membrane filter and degas.
- Diluent: Mobile phase is recommended as the diluent.
- Standard Stock Solution: Accurately weigh and transfer about 10 mg of **5-(phenylazo)salicylic acid** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution: Accurately weigh and transfer about 100 mg of mesalazine drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

### Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Identify the peak for **5-(phenylazo)salicylic acid** in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the amount of **5-(phenylazo)salicylic acid** in the mesalazine sample using the following formula:

$$\% \text{ Impurity} = (\text{Area\_impurity} / \text{Area\_standard}) * (\text{Conc\_standard} / \text{Conc\_sample}) * 100$$

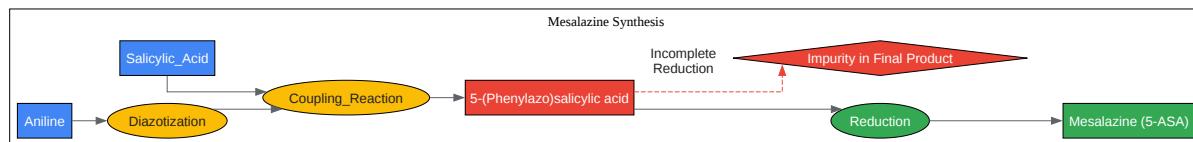
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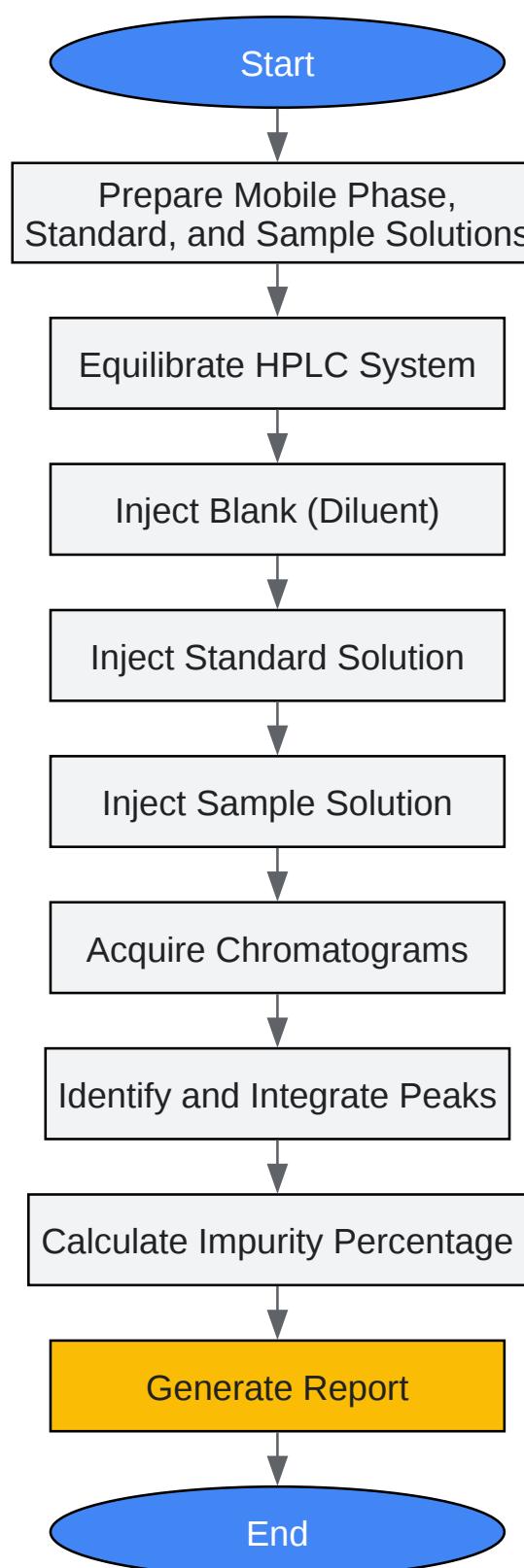
- Area\_impurity is the peak area of **5-(phenylazo)salicylic acid** in the sample chromatogram.
- Area\_standard is the peak area of **5-(phenylazo)salicylic acid** in the standard chromatogram.
- Conc\_standard is the concentration of the **5-(phenylazo)salicylic acid** standard solution.
- Conc\_sample is the concentration of the mesalazine sample solution.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

## Visualizations

### Logical Relationship: Formation of 5-(Phenylazo)salicylic Acid Impurity



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